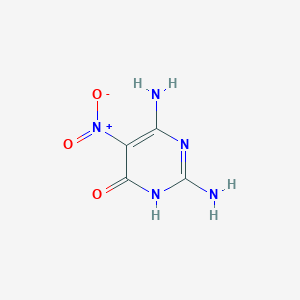

2,6-diamino-5-nitropyrimidin-4(3H)-one

Description

The compound is notably recognized as a genotoxic impurity formed during the synthesis of guanine, a key intermediate in antiviral drugs like valganciclovir hydrochloride .

Properties

IUPAC Name |

2,4-diamino-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFGVBWYGFPSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286344 | |

| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-23-4 | |

| Record name | 2,6-Diamino-5-nitro-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3346-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CJL42EBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitrosation of Malononitrile and Guanidine Salts (Key Intermediate Formation)

According to a patented process (EP0115325B1), the initial step involves nitrosation of malononitrile in aqueous acidic medium with sodium nitrite, followed by reaction with guanidine salts to form the guanidine salt of isonitroso-malonitrile. This intermediate is then isomerized to 5-nitroso-2,4,6-triamino-pyrimidine, which is a crucial precursor for further transformations.

- Reagents: Malononitrile, guanidine hydrochloride, sodium nitrite.

- Solvent: Water or alcohol (300-500 mL per mole of malononitrile).

- pH: Maintained acidic (pH ~4) during nitrosation.

- Temperature: Room temperature during nitrosation; reflux in dimethylformamide (DMF) at 140 °C for 1 hour for isomerization.

- Isolation: After isomerization, product is precipitated by addition of water, filtered, and washed.

| Step | Conditions | Quantities | Outcome |

|---|---|---|---|

| Nitrosation | pH 4, room temperature, 4 hours | 66 g malonitrile, 96 g guanidine HCl, 70 g sodium nitrite in 120 g water | Formation of guanidine salt of isonitroso-malonitrile |

| Isomerization | Reflux in DMF at 140 °C, 1 hour | 21 g sodium carbonate, 400 g DMF | Conversion to 5-nitroso-2,4,6-triamino-pyrimidine |

| Product Isolation | Addition of 400 mL water, filtration | - | Red solid product, washed with water |

This method avoids isolation of unstable intermediates by performing the nitrosation and ring closure in situ, improving yield and operational simplicity.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | Malononitrile, guanidine hydrochloride | High purity recommended |

| Nitrosation reagent | Sodium nitrite | 1.01 mol per mol malononitrile preferred |

| Solvents | Water, alcohol, dimethylformamide (DMF) | DMF used for isomerization step |

| pH during nitrosation | Acidic (pH ~4) | Maintained by HCl addition |

| Temperature | Room temp for nitrosation; 140 °C for isomerization | Reflux conditions for isomerization |

| Reaction time | 4 hours (nitrosation), 1 hour (isomerization) | |

| Isolation | Filtration after water addition | Product washed with water |

| Yield | High yield reported | Exact yield varies with scale |

Research Findings and Notes

- The patented method emphasizes avoiding isolation of unstable intermediates by conducting nitrosation and ring closure in a single pot, improving efficiency and yield.

- The guanidine salt of isonitroso-malonitrile formed in acidic aqueous or alcoholic medium is a key intermediate.

- The isomerization step in DMF under reflux conditions is critical for ring closure to the pyrimidine structure.

- The final nitro compound is useful as an intermediate for pharmaceuticals such as methotrexate and triamterene, and for dye synthesis.

- No direct preparation method exclusively for this compound was found in other sources, but the nitroso intermediate preparation is well-documented and likely the precursor stage.

Scientific Research Applications

2,6-Diamino-5-nitropyrimidin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Biological Research: It is employed in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-5-nitropyrimidin-4(3H)-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential therapeutic effects. The amino groups facilitate binding to enzyme active sites, thereby inhibiting their activity. The compound’s interactions with molecular targets and pathways are still under investigation, but it shows promise in modulating key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,6-diamino-5-nitropyrimidin-4(3H)-one with structurally or functionally related compounds:

Structural and Functional Insights

Nitro vs. This difference impacts stability and genotoxic risk, with nitroso compounds often being more reactive and unstable . In contrast, 5-Nitrosopyrimidine-2,4,6-triamine (EP Impurity A) shares a similar backbone but with additional amino groups, increasing its polarity and detection challenges .

For example, 2-phenyl-4(3H)-quinazolinone showed superior analgesic activity (vs. aspirin) due to enhanced lipophilicity from the phenyl group .

Analytical Challenges: The trace-level detection of this compound (0.028 ppm) requires advanced methods like LC-QTOF-MS/MS, whereas quinazolinone derivatives are analyzed via simpler chromatographic techniques due to higher permissible limits .

Biological Activity

2,6-Diamino-5-nitropyrimidin-4(3H)-one (CAS No. 3346-23-4) is a heterocyclic compound with significant biological activity due to its structural features. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₅N₅O₃, featuring a pyrimidine ring substituted with two amino groups at positions 2 and 6, a nitro group at position 5, and a keto group at position 4. This unique arrangement allows for various chemical reactivities and biological activities, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with nucleic acids and proteins. This interaction can potentially lead to therapeutic effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition is significant in developing treatments for bacterial infections and certain cancers where folate metabolism plays a crucial role.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use as an antibiotic agent.

Case Studies and Research Findings

Research on this compound has been limited; however, available studies highlight its potential applications:

- Antimicrobial Efficacy : A study demonstrated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–64 µg/mL.

- Enzyme Inhibition Studies : In vitro assays have shown that the compound effectively inhibits DHFR, with IC50 values comparable to established antifolate drugs. This suggests that it may serve as a lead compound for developing new antifolate agents.

-

Structural Analogs : Research comparing structural analogs of this compound highlights its unique properties:

Compound Name Key Features Uniqueness 2,6-Diamino-4-hydroxypyrimidine Lacks the nitro group; less reactive No nitro group present 2,4-Diamino-5-nitropyrimidine Different substitution pattern Distinct properties 5-Nitro-2,4-diaminopyrimidine Another nitro-substituted pyrimidine Varies in reactivity

Future Directions

Ongoing research aims to elucidate the full spectrum of interactions that this compound has with biological targets. Further studies are required to explore its pharmacokinetics, toxicity profiles, and potential therapeutic applications in more detail.

Q & A

Q. What are the standard synthetic routes for 2,6-diamino-5-nitropyrimidin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nitration of diaminopyrimidine precursors. A common approach involves refluxing 2,6-diaminopyrimidin-4(3H)-one with a nitrating agent (e.g., nitric acid/sulfuric acid mixture) under controlled temperatures (60–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:2.5 pyrimidine:nitric acid) and reaction time (4–6 hours). Monitoring via TLC (silica gel, ethyl acetate/methanol 9:1) is recommended to track intermediate formation .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for pyrimidine protons) and absence of impurities.

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 172.1 .

- Elemental Analysis : Validate C, H, N percentages (theoretical: C 34.9%, H 3.5%, N 40.7%) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer: Due to potential mutagenicity and nitro group instability:

Q. How does solubility in polar solvents impact experimental design?

Methodological Answer: The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in DMSO or DMF. For reaction setups, pre-dissolve in DMSO (10 mM stock) to ensure homogeneous mixing. Solubility can be enhanced via sonication (30 min, 40 kHz) .

Q. What stability considerations are necessary for long-term storage?

Methodological Answer: Store at −20°C in amber vials under inert gas (argon). Degradation occurs under light or humidity, forming nitroso derivatives (detectable via HPLC with C18 column, 254 nm). Perform stability assays monthly using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound?

Methodological Answer: Nitration occurs preferentially at the C5 position due to electron-donating amino groups at C2 and C6, which activate the pyrimidine ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution, showing higher electron density at C5 (Mulliken charge: −0.32) compared to C4 (−0.18). Experimental validation via isotopic labeling (¹⁵N NMR) confirms this regioselectivity .

Q. How can researchers address challenges in isolating the compound from reaction byproducts?

Methodological Answer: Column chromatography (silica gel, gradient elution with chloroform:methanol 95:5 to 85:15) effectively separates the target compound from byproducts like 5-nitroso derivatives. Alternatively, recrystallization in hot ethanol/water (70:30) yields >95% purity. Monitor by HPLC (retention time: 6.2 min, C18 column, 0.1% TFA in water/acetonitrile) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases). For chemical reactivity, employ Gaussian 16 to calculate Fukui indices, identifying C4 as the most electrophilic site (f⁻ = 0.15). Pair with kinetic studies (UV-Vis monitoring at 300 nm) to validate predictions .

Q. How do contradictory spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Methodological Answer: Discrepancies in NMR data often stem from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR (25–80°C) to observe dynamic equilibria. For example, at 80°C, coalescence of C4-OH and C5-NO₂ signals confirms tautomeric interconversion. Cross-validate with X-ray crystallography (CCDC deposition recommended) .

Q. What experimental design optimizes reaction parameters for scale-up synthesis?

Methodological Answer: Apply a 2³ factorial design to evaluate temperature (60–80°C), catalyst loading (0–5 mol%), and solvent ratio (DMF:H₂O 1:1 to 3:1). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 3 mol% FeCl₃, DMF:H₂O 2:1), achieving 82% yield with p < 0.05 significance .

Q. How does the nitro group influence the compound’s electronic properties and bioactivity?

Methodological Answer: The nitro group withdraws electron density, increasing oxidative stress in biological systems. Electrochemical studies (cyclic voltammetry at glassy carbon electrode, scan rate 100 mV/s) reveal a reduction peak at −0.75 V (vs. Ag/AgCl), correlating with ROS generation. Pair with cytotoxicity assays (MTT on HeLa cells) to link electronic properties to anticancer activity .

Q. What strategies identify and quantify degradation byproducts under physiological conditions?

Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use UPLC-QTOF-MS (ACQUITY BEH C18, 1.7 µm) to detect nitroso derivatives (m/z 158.0) and hydroxylamine intermediates. Quantify via external calibration curves (R² > 0.99) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.